molecular formula C12H10FN3O2S B5884888 5-[(4-Fluorophenyl)iminomethyl]-6-hydroxy-1-methyl-2-sulfanylidenepyrimidin-4-one

5-[(4-Fluorophenyl)iminomethyl]-6-hydroxy-1-methyl-2-sulfanylidenepyrimidin-4-one

Cat. No.: B5884888
M. Wt: 279.29 g/mol
InChI Key: JGULPTDDQXTDFJ-UHFFFAOYSA-N
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Description

5-[(4-Fluorophenyl)iminomethyl]-6-hydroxy-1-methyl-2-sulfanylidenepyrimidin-4-one is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a fluorophenyl group, an iminomethyl group, a hydroxyl group, a methyl group, and a sulfanylidenepyrimidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-Fluorophenyl)iminomethyl]-6-hydroxy-1-methyl-2-sulfanylidenepyrimidin-4-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-fluorobenzaldehyde with 6-hydroxy-1-methyl-2-sulfanylidenepyrimidin-4-one in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions. Purification steps such as recrystallization or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

5-[(4-Fluorophenyl)iminomethyl]-6-hydroxy-1-methyl-2-sulfanylidenepyrimidin-4-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The iminomethyl group can be reduced to an amine.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of 5-[(4-Fluorophenyl)iminomethyl]-6-oxo-1-methyl-2-sulfanylidenepyrimidin-4-one.

    Reduction: Formation of 5-[(4-Fluorophenyl)aminomethyl]-6-hydroxy-1-methyl-2-sulfanylidenepyrimidin-4-one.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-[(4-Fluorophenyl)iminomethyl]-6-hydroxy-1-methyl-2-sulfanylidenepyrimidin-4-one has several scientific research applications:

    Medicinal Chemistry: Investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Biology: Studied for its antimicrobial properties, showing activity against various bacterial and fungal strains.

    Materials Science: Explored for its potential use in organic electronics and as a building block for advanced materials with unique electronic properties.

Mechanism of Action

The mechanism of action of 5-[(4-Fluorophenyl)iminomethyl]-6-hydroxy-1-methyl-2-sulfanylidenepyrimidin-4-one involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes such as kinases or proteases, disrupting cellular signaling pathways and leading to cell death. The compound’s ability to form hydrogen bonds and interact with nucleophilic sites on proteins contributes to its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 5-[(4-Ethoxyphenyl)iminomethyl]-6-hydroxy-1-methyl-2-sulfanylidenepyrimidin-4-one
  • 5-[(4-Chlorophenyl)iminomethyl]-6-hydroxy-1-methyl-2-sulfanylidenepyrimidin-4-one
  • 5-[(4-Bromophenyl)iminomethyl]-6-hydroxy-1-methyl-2-sulfanylidenepyrimidin-4-one

Uniqueness

5-[(4-Fluorophenyl)iminomethyl]-6-hydroxy-1-methyl-2-sulfanylidenepyrimidin-4-one is unique due to the presence of the fluorophenyl group, which imparts distinct electronic properties and enhances its biological activity compared to its analogs. The fluorine atom increases the compound’s lipophilicity and metabolic stability, making it a promising candidate for further development in medicinal chemistry.

Properties

IUPAC Name

5-[(4-fluorophenyl)iminomethyl]-6-hydroxy-1-methyl-2-sulfanylidenepyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FN3O2S/c1-16-11(18)9(10(17)15-12(16)19)6-14-8-4-2-7(13)3-5-8/h2-6,18H,1H3,(H,15,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGULPTDDQXTDFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=O)NC1=S)C=NC2=CC=C(C=C2)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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